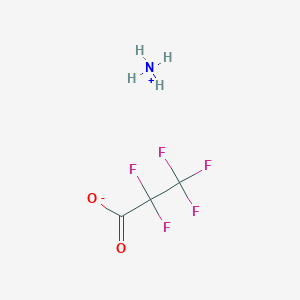

Ammonium pentafluoropropionate

Description

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

azanium;2,2,3,3,3-pentafluoropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HF5O2.H3N/c4-2(5,1(9)10)3(6,7)8;/h(H,9,10);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBNLXUGHUHZAPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(F)F)[O-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Chemical Landscape of Ammonium Pentafluoropropionate: A Technical Guide for Researchers

This guide provides a comprehensive technical overview of the chemical properties of Ammonium Pentafluoropropionate (APFP), a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data on APFP, this document synthesizes information from structurally related compounds, namely ammonium salts and perfluorinated carboxylic acids, to project its chemical behavior. This approach, grounded in established chemical principles, offers a robust framework for understanding and working with this unique molecule.

Molecular Structure and Inferred Physicochemical Properties

Ammonium pentafluoropropionate is an ammonium salt of pentafluoropropionic acid. The structure consists of an ammonium cation (NH₄⁺) and a pentafluoropropionate anion (C₃F₅O₂⁻). The anion features a three-carbon chain where the two carbons adjacent to the carboxylate group are fully fluorinated.

Diagram: Logical Relationship of Inferred Properties

Caption: Inferred properties of APFP based on its constituent ions.

A summary of the predicted physicochemical properties of Ammonium Pentafluoropropionate is presented in the table below. These values are extrapolated from data for pentafluoropropionic acid and general knowledge of ammonium salts.[1]

| Property | Predicted Value / Characteristic | Rationale |

| Molecular Formula | C₃H₄F₅NO₂ | Combination of NH₄⁺ and C₃HF₅O₂⁻ |

| Molecular Weight | ~181.06 g/mol | Sum of atomic weights |

| Appearance | White crystalline solid | Typical for ammonium salts[2] |

| Solubility | Soluble in water | Characteristic of ammonium salts[2] |

| pKa | ~0.4 (for the parent acid) | Based on pentafluoropropionic acid[1] |

| Boiling Point | Decomposes upon heating | Common for ammonium salts of organic acids |

| Melting Point | Not readily available; likely decomposes |

Synthesis and Reactivity

Synthesis: The most straightforward synthesis of ammonium pentafluoropropionate would involve the acid-base reaction between pentafluoropropionic acid and ammonia or ammonium hydroxide in an aqueous solution. This is a standard method for preparing ammonium salts of organic acids.[3]

Diagram: Synthesis Workflow

Caption: A simplified workflow for the synthesis of APFP.

Reactivity: The chemical reactivity of ammonium pentafluoropropionate is dictated by its constituent ions.

-

Ammonium Cation (NH₄⁺): The ammonium ion is a weak acid and can donate a proton in the presence of a strong base to form ammonia (NH₃). Upon heating, ammonium salts of volatile acids can decompose into the acid and ammonia.

-

Pentafluoropropionate Anion (C₃F₅O₂⁻): The carboxylate group can participate in typical reactions such as esterification with alkyl halides under appropriate conditions. The high degree of fluorination makes the C-F bonds very strong and generally unreactive under normal conditions. The electron-withdrawing nature of the fluorine atoms enhances the acidity of the parent carboxylic acid.

Spectroscopic and Analytical Characterization

Predicting the spectroscopic signatures of ammonium pentafluoropropionate is crucial for its identification and characterization.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the ammonium and pentafluoropropionate ions.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| N-H (Ammonium) | 3300-3000 | Stretching |

| C=O (Carboxylate) | 1650-1550 | Asymmetric Stretching |

| C-F | 1350-1100 | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A broad singlet corresponding to the protons of the ammonium cation is expected. The chemical shift will be dependent on the solvent and concentration.

-

¹⁹F NMR: The spectrum will be more complex due to the presence of two different fluorine environments (CF₂ and CF₃) and potential coupling between them.

-

¹³C NMR: Signals corresponding to the carboxyl carbon and the two fluorinated carbons are anticipated.

Applications in Research and Drug Development

While specific applications for ammonium pentafluoropropionate are not widely documented, its structural features suggest potential utility in several areas of research and drug development.

-

Fluorine Chemistry: The introduction of fluorine atoms into organic molecules can significantly alter their biological properties, including metabolic stability and binding affinity.[4][5] APFP could serve as a building block or reagent for introducing the pentafluoropropionyl moiety into drug candidates.

-

Ionic Liquids: Ammonium-based ionic liquids have been explored as "green" solvents in pharmaceutical applications.[6] The properties of APFP could be investigated in this context.

-

Mass Spectrometry: Ammonium salts are often used as mobile phase additives in liquid chromatography-mass spectrometry (LC-MS) to enhance ionization efficiency.[7][8][9] The potential of APFP as such an additive could be a subject of investigation.

Safety and Handling

Based on the safety data for ammonium fluoride, ammonium pentafluoropropionate should be handled with care.[10][11][12][13] It is likely to be toxic if swallowed, inhaled, or in contact with skin.[10][12]

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[12]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12]

-

Avoid breathing dust.[12]

-

Wash hands thoroughly after handling.[10]

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[12]

-

The material may be hygroscopic.

Conclusion and Future Directions

Ammonium pentafluoropropionate presents an interesting, albeit understudied, chemical entity. This guide provides a foundational understanding of its likely chemical properties based on the well-established chemistry of its constituent ions. Further experimental investigation is necessary to fully elucidate its characteristics and unlock its potential applications in research and development. Key areas for future research include the full experimental characterization of its physicochemical properties, exploration of its reactivity in organic synthesis, and evaluation of its utility in analytical and pharmaceutical sciences.

References

- MilliporeSigma. (2025, November 6).

- Fisher Scientific. (2010, November 16).

- Cheméo. (n.d.). Pentafluoropropionamide (CAS 354-76-7) - Chemical & Physical Properties.

- Stobec. (n.d.).

- MDPI. (2021, May 10). Preparation of High-Purity Ammonium Tetrakis(pentafluorophenyl)

- PENTA. (2024, October 2). Ammonium fluoride.

- PubChem. (n.d.). Pentafluoropropionic acid | C2F5COOH | CID 62356.

- Wikipedia. (n.d.).

- ResearchGate. (n.d.). Ammonium ionic liquids as green solvents for drugs | Request PDF.

- Columbus Chemical Industries, Inc. (2024, July 24).

- CymitQuimica. (n.d.).

- PMC. (n.d.). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields.

- arXiv. (2022, May 9). arXiv:2205.04088v1 [physics.chem-ph].

- MDPI. (2020, October 11). Reflectance Spectroscopy of Ammonium Salts: Implications for Planetary Surface Composition.

- PMC. (n.d.). Ammonium Tetrakis(pentafluorophenyl)

- DTIC. (n.d.). Synthesis and Characterization of Perfluoro Quaternary Ammonium Anion Exchange Membranes.

- ResearchGate. (2025, August 6). A Study of the Adsorption of Ammonium Perfluorononanoate at the Air−Liquid Interface by Vibrational Sum-Frequency Spectroscopy | Request PDF.

- PMC. (2021, October 4). Development and preclinical evaluation of novel fluorinated ammonium salts for PET myocardial perfusion imaging.

- ResearchGate. (n.d.). Pharmaceutical applications of organofluorine compounds | Request PDF.

- Scripps Research. (n.d.).

- MDPI. (2024, February 18).

- PMC. (n.d.).

- PubMed. (2025, August 18).

- PubMed. (2023, October 12).

- Google Patents. (n.d.).

- Wiley Online Library. (2023, September 29).

Sources

- 1. Pentafluoropropionic acid | C2F5COOH | CID 62356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 17496-08-1: Ammonium propionate | CymitQuimica [cymitquimica.com]

- 3. mdpi.com [mdpi.com]

- 4. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of ammonium fluoride as a mobile phase additive on quantitativity of fatty acids in electrospray ionization-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. stobec.com [stobec.com]

- 12. pentachemicals.eu [pentachemicals.eu]

- 13. columbuschemical.com [columbuschemical.com]

Ammonium Pentafluoropropionate: Molecular Architecture and Analytical Utility

Content Type: Technical Whitepaper Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Topic: Molecular Structure, Formula, and Physicochemical Applications of Ammonium Pentafluoropropionate[1]

Executive Summary

Ammonium pentafluoropropionate (APFP) is a specialized fluorinated ion-pairing reagent critical to modern proteomics and metabolomics.[1][2] Defined by the formula

This guide dissects the molecular structure of APFP, elucidates the causality behind its selection in Liquid Chromatography-Mass Spectrometry (LC-MS), and provides rigorous protocols for its synthesis and handling.[1][2]

Molecular Structure and Formula

Chemical Identity[2][3][4]

-

IUPAC Name: Ammonium 2,2,3,3,3-pentafluoropropanoate[1]

-

Molecular Formula:

[2][8] -

Molecular Weight: 181.06 g/mol [2]

Structural Connectivity

APFP is an ionic salt composed of the pentafluoropropionate anion (

Figure 1: Structural Connectivity Diagram The following diagram illustrates the ionic dissociation and connectivity between the perfluorinated tail and the ammonium counterion.

Caption: Connectivity map showing the electron-withdrawing fluorocarbon chain linked to the carboxylate head, interacting ionically with ammonium.

Physicochemical Properties Table[1][2]

| Property | Value / Description | Significance in Protocol |

| Physical State | White crystalline solid or in situ solution | Often prepared fresh to prevent ammonia loss.[2][9] |

| Acid pKa | ~0.4 (PFPA precursor) | Strong acid; ensures protonation of basic analytes.[1][2] |

| Volatility | High (Sublimes/Dissociates >60°C) | Prevents source clogging in MS interfaces.[1][2] |

| Hydrophobicity | Moderate (Between TFA and HFBA) | "Goldilocks" retention for peptides; less suppression than HFBA.[1][2] |

| Solubility | High in Water, MeOH, ACN | Compatible with standard Reverse Phase (RP) mobile phases.[1][2] |

Synthesis and Preparation Protocols

While APFP can be purchased as a salt (CAS 2730-58-7), it is standard practice in high-sensitivity LC-MS workflows to prepare it in situ.[1][2] This ensures the stoichiometry is exact and minimizes background contamination from solid-state degradation.[2]

In-Situ Preparation Workflow

Objective: Create a 10 mM Ammonium Pentafluoropropionate buffer at pH 3.5 for LC-MS.

Reagents:

-

Pentafluoropropionic Acid (PFPA), LC-MS Grade (CAS 422-64-0).[1][2]

-

Ammonium Hydroxide (

), 28-30% solution, LC-MS Grade.[1][2] -

Water, HPLC Grade or Milli-Q.[2]

Protocol:

-

Acid Addition: Add 1.0 mL of PFPA (Density ~1.56 g/mL, ~9.5 mmol) to 950 mL of water.

-

Titration: Under constant stirring, dropwise add

while monitoring pH. -

Adjustment: Adjust pH to 3.5 (or desired setpoint). The ammonium counterion is now present to pair with the anion.[1][2]

-

Volume Correction: Dilute to exactly 1.0 L.

-

Degassing: Sonicate for 10 minutes to remove dissolved gases that could cause pump cavitation.

Applications in Drug Development & Proteomics[1]

The Mechanism of Ion Pairing

In Reverse Phase Liquid Chromatography (RPLC), basic analytes (like peptides or amine-rich drugs) are positively charged at acidic pH.[1][2] This causes them to repel the hydrophobic stationary phase, resulting in poor retention and peak tailing.[1][2]

APFP acts as a chaotropic agent :

-

Pairing: The anionic

pairs with the cationic analyte -

Shielding: The perfluorinated tail of the APFP masks the charge and interacts with the C18 column.[1][2]

-

Elution: The neutral ion pair is retained longer, improving resolution.[1][2]

Why APFP? (The Causality)

Researchers choose APFP over TFA or HFBA based on a specific trade-off between retention and signal suppression .[1][2]

-

vs. TFA: APFP has a longer fluorocarbon chain (

vs -

vs. HFBA: HFBA (

) is very hydrophobic and can severely suppress MS ionization signals by preventing droplet evaporation.[1][2] APFP offers a middle ground: better retention than TFA, less suppression than HFBA.[1][2]

Figure 2: LC-MS Ion Pairing Logic Flow

Caption: Decision pathway for using APFP to solve retention issues without compromising MS source cleanliness.

Safety and Handling (MSDS Highlights)

Signal Word: DANGER

-

Hazards:

-

Storage: Hygroscopic. Store in a desiccator. If prepared as a solution, shelf life is limited (approx. 1 week) due to slow ammonia evaporation and microbial growth in non-sterile buffers.[1][2]

-

Disposal: Fluorinated compounds do not degrade easily.[2] Collect in dedicated halogenated waste streams.[1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3014004, Ammonium 2,2,3,3-tetrafluoropropionate (Related Homolog).[1][2] Retrieved from [Link]

-

Welch Materials (2024). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Retrieved from [Link]

-

ResearchGate (2018). Discussion on Ion Pair Reagents Compatible with LC-MS. Retrieved from [Link]

Sources

- 1. Ammonium perfluorononanoate - Wikipedia [en.wikipedia.org]

- 2. Sodium pentafluoropropionate | C3F5NaO2 | CID 2733305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. 2730-58-7 | Ammonium pentafluoropropionate - Fluoropharm [fluoropharm.com]

- 5. Ammonium pentafluoropropionate [2730-58-7] | Chemsigma [chemsigma.com]

- 6. CAS 2730-58-7 | 2122-3-08 | MDL MFCD17676088 | Ammonium pentafluoropropionate | SynQuest Laboratories [synquestlabs.com]

- 7. CAS 2730-58-7 Ammonium pentafluoropropionate 2730587 | Chemical e-data Search [en.chem-edata.com]

- 8. 2730-58-7 | ペンタフルオロプロピオン酸アンモニウム | Ammonium pentafluoropropionate - アラケム株式会社 [alachem.co.jp]

- 9. Ammonium fluoride - Wikipedia [en.wikipedia.org]

- 10. carlroth.com [carlroth.com]

Technical Monograph: Ammonium Pentafluoropropionate in Analytical Chemistry

Executive Summary

Ammonium Pentafluoropropionate (APFP) is a specialized, volatile ion-pairing reagent used primarily in Liquid Chromatography-Mass Spectrometry (LC-MS) workflows. It occupies a critical "middle ground" in the hierarchy of mobile phase additives: providing significantly stronger retention for basic analytes than formic acid or ammonium acetate, while exhibiting lower ion suppression and easier source removal than Trifluoroacetic Acid (TFA) or Heptafluorobutyric Acid (HFBA).

This guide details the physicochemical identifiers, mechanistic utility, and experimental protocols for APFP, designed for researchers optimizing separations of polar amines, peptides, and metabolites.

Part 1: Chemical Identity & Identifiers[1][2]

Ammonium Pentafluoropropionate is the ammonium salt of pentafluoropropionic acid (PFPA). It is often prepared in situ or purchased as a high-purity crystalline solid.

Core Identifiers Table[3]

| Identifier Type | Value | Notes |

| CAS Registry Number | 2730-58-7 | Specific to the ammonium salt.[1][2][3][4][5] |

| Parent Acid CAS | 422-64-0 | Pentafluoropropionic acid (PFPA). |

| IUPAC Name | Ammonium 2,2,3,3,3-pentafluoropropanoate | |

| Molecular Formula | C₃H₄F₅NO₂ | Often expressed as CF₃CF₂COO⁻ NH₄⁺ |

| Molecular Weight | 181.06 g/mol | |

| Physical State | White crystalline solid or solution | Hygroscopic. |

| Solubility | High in Water, MeOH, ACN | Fully compatible with RP-LC solvents. |

| pKa (Acid) | ~0.6 (approx) | Stronger acid than acetic/formic. |

Chemical Structure & Dissociation

The compound exists in equilibrium, acting as a source of the perfluorinated anion (the active ion-pairing agent) and the ammonium cation (volatile buffer component).

Figure 1: Dissociation of Ammonium Pentafluoropropionate in aqueous mobile phases.

Part 2: Mechanistic Function in LC-MS

The "Goldilocks" Effect in Ion Pairing

In Reversed-Phase LC (RPLC) of basic compounds (peptides, amines), researchers face a trade-off between Retention and Sensitivity .

-

Formic Acid (0.1%): Excellent MS sensitivity (volatile), but poor retention and peak shape for basic compounds due to weak ion pairing.

-

TFA (0.1%): Excellent retention and peak shape (strong hydrophobic ion pairing), but severe MS signal suppression (ion clustering) and system contamination.

-

Ammonium Pentafluoropropionate (APFP): The optimal compromise.

-

Chain Length: The C3 fluorinated chain is hydrophobic enough to increase retention of polar bases on C18 columns better than formate (C1) or acetate (C2).

-

Volatility: It is sufficiently volatile to sublime in the ESI source, reducing the background noise and signal suppression seen with longer-chain perfluorinated acids like HFBA (C4) or PFPA alone.

-

Comparative Performance Matrix

| Additive | Retention (C18) | Peak Shape (Bases) | MS Signal Intensity | Source Contamination Risk |

| Ammonium Formate | Low | Fair | High | Low |

| Ammonium Acetate | Low | Fair | High | Low |

| Ammonium Pentafluoropropionate | Medium-High | Good | Medium-High | Low-Medium |

| TFA | High | Excellent | Low (Suppression) | High (Memory Effects) |

Part 3: Experimental Protocols

Protocol A: Preparation of 10 mM APFP Mobile Phase (1L)

Note: APFP can be expensive or hard to source as a solid. Many labs prepare it in situ using the acid and ammonium hydroxide.

Reagents:

-

Pentafluoropropionic Acid (PFPA), LC-MS Grade (CAS 422-64-0).

-

Ammonium Hydroxide (NH₄OH), 28-30% solution, LC-MS Grade.

-

Water, LC-MS Grade.

Workflow:

-

Calculation: To achieve 10 mM concentration in 1 L, you need ~1.64 g (or ~1.05 mL) of PFPA (Density ~1.56 g/mL).

-

Dissolution: Add 900 mL of LC-MS grade water to a clean borosilicate bottle.

-

Acid Addition: Pipette 1.05 mL of PFPA into the water. Warning: PFPA is corrosive and volatile. Work in a fume hood.

-

pH Adjustment: Slowly add Ammonium Hydroxide while monitoring with a calibrated pH meter. Adjust to pH 3.0 - 4.0 (common range for peptide separations).

-

Why? This ensures the acid is deprotonated (forming the anion) and the buffering capacity of the ammonium system is active.

-

-

Final Volume: Dilute to 1000 mL with water.

-

Degassing: Sonicate for 10 minutes to remove dissolved gases.

Protocol B: LC-MS Method Parameters

-

Column: C18 or C8 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium Pentafluoropropionate in Water.

-

Mobile Phase B: 10 mM Ammonium Pentafluoropropionate in 90:10 Acetonitrile:Water.

-

Gradient: Standard 5% to 95% B gradients are compatible.

-

Source Temperature: Ensure ESI source temp is >350°C to facilitate sublimation of the salt.

Decision Logic for Additive Selection

Use the following logic flow to determine if APFP is required for your specific analyte.

Figure 2: Decision matrix for selecting mobile phase additives based on analyte properties and detection mode.

Part 4: Safety & Handling (SDS Highlights)

While less aggressive than the free acid, Ammonium Pentafluoropropionate should be handled with standard laboratory precautions.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Hygroscopic. Store in a desiccator at room temperature.

-

Disposal: Fluorinated compounds should be disposed of as halogenated organic waste, not down the drain.

References

-

Chem-Edata . (n.d.). CAS 2730-58-7 Ammonium pentafluoropropionate.[1][2][3][4][5] Retrieved February 27, 2026, from [Link]

-

Fluoropharm . (n.d.). Ammonium pentafluoropropionate Product Data. Retrieved February 27, 2026, from [Link]

-

National Center for Biotechnology Information (PubChem) . Pentafluoropropionic acid (CID 62356). Retrieved February 27, 2026, from [Link]

-

Advanced Materials Technology . Mobile Phase Additive Selection for LC-MS. Retrieved February 27, 2026, from [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. 2730-58-7 | Ammonium pentafluoropropionate - Fluoropharm [fluoropharm.com]

- 3. kblaminates.com [kblaminates.com]

- 4. CAS 2730-58-7 | 2122-3-08 | MDL MFCD17676088 | Ammonium pentafluoropropionate | SynQuest Laboratories [synquestlabs.com]

- 5. CAS 2730-58-7 Ammonium pentafluoropropionate 2730587 | Chemical e-data Search [en.chem-edata.com]

The Genesis and Evolution of Fluorinated Ammonium Salts: A Technical Guide to Electrophilic Fluorination

Introduction: Taming the Most Reactive Element

For decades, the selective introduction of a fluorine atom into organic scaffolds was one of the most hazardous challenges in synthetic chemistry. Early electrophilic fluorination relied on molecular fluorine (

The paradigm shifted in the early 1990s with the discovery of bench-stable, user-friendly N-fluoroammonium salts. By anchoring the highly electronegative fluorine atom to a quaternized nitrogen, chemists created reagents that could deliver an electrophilic "F+" equivalent with surgical precision. This whitepaper dissects the early research, mechanistic causality, and practical applications of these revolutionary reagents, with a specific focus on the industry standard: Selectfluor.

The Discovery and Structural Causality of Selectfluor

In 1992, R. Eric Banks and his team at the University of Manchester, in collaboration with Air Products, reported the synthesis of 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), known commercially as Selectfluor (F-TEDA-BF

The molecular design of Selectfluor is a masterclass in structural causality:

-

The Bicyclic Core (DABCO): The rigid 1,4-diazabicyclo[2.2.2]octane framework prevents the decomposition of the N–F bond via

-elimination, a common failure mode in less constrained aliphatic amines. -

The Chloromethyl Group: Quaternizing one nitrogen with an electron-withdrawing chloromethyl group drastically increases the electronegativity of the adjacent system. This inductive effect turns the second nitrogen into a powerful electrophile once fluorinated[2].

-

The Counterion (

): The use of bis(tetrafluoroborate) is critical. If the initial chloride counterion were left in the matrix, the subsequent fluorination step with

Synthesis workflow of Selectfluor (F-TEDA-BF4) from DABCO.

Mechanistic Causality: vs. SET Pathways

The transfer of fluorine from an N-fluoroammonium salt to a nucleophile does not involve a free

-

Bimolecular Nucleophilic Substitution (

): The nucleophile (e.g., an enolate or electron-rich arene) attacks the fluorine atom directly along the N–F bond axis. The quaternized nitrogen acts as an exceptional leaving group, neutralizing its charge upon departure. -

Single Electron Transfer (SET): For highly oxidizable substrates, the N-fluoroammonium salt acts as a one-electron oxidant. An electron is transferred from the nucleophile to the N–F

orbital, generating a radical cation pair. Rapid recombination of the radical intermediate with the fluorine radical yields the product.

Divergent mechanisms of electrophilic fluorination: SN2 vs. SET.

Quantitative Data: Benchmarking N-F Reagents

The choice of N-F reagent is dictated by the electronic demands of the substrate. The table below summarizes the quantitative reactivity profiles of standard electrophilic fluorinating agents.

| Reagent | Chemical Name | Reactivity Profile | Primary Application |

| Selectfluor | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | High | General electrophilic fluorination, |

| NFSI | N-Fluorobenzenesulfonimide | Moderate | Milder fluorination, highly compatible with transition metal catalysis. |

| NFTh | 1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane | High | Comparable to Selectfluor, but hydroxyl-functionalized for different solubility. |

| N-Fluoropyridinium | 1-Fluoropyridin-1-ium triflate | Variable | Tunable reactivity via electron-withdrawing/donating pyridine ring substitution. |

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol for the

Protocol: -Fluorination of Ethyl Acetoacetate using Selectfluor

Objective: Synthesize ethyl 2-fluoro-3-oxobutanoate.

Step 1: Substrate Preparation & Solvent Selection

-

Dissolve 10.0 mmol of ethyl acetoacetate in 20 mL of anhydrous acetonitrile (

) under an inert argon atmosphere.

-

Causality: Acetonitrile is selected due to its high dielectric constant (

), which is required to solubilize the dicationic Selectfluor salt. Furthermore,

Step 2: Reagent Addition

-

Add 10.5 mmol (1.05 equivalents) of Selectfluor in a single portion at room temperature.

-

Stir the heterogeneous mixture vigorously. As the reaction proceeds, the insoluble Selectfluor will gradually dissolve, and the byproduct (the mono-cationic des-fluoro DABCO derivative) will precipitate.

-

Causality: The phase change (solid to solution to new solid) acts as a visual self-validation mechanism indicating reagent consumption.

Step 3: Reaction Monitoring and Quenching

-

Monitor the reaction via

NMR.

-

Self-Validation: The intact Selectfluor exhibits a characteristic broad resonance at approximately

ppm (relative to

-

Once complete (typically 2–4 hours), filter the mixture to remove the precipitated DABCO byproduct.

-

Concentrate the filtrate under reduced pressure, partition between water and diethyl ether, dry the organic layer over

, and evaporate to yield the pure fluorinated product.

The Chiral Evolution: Enantioselective Fluorination

Following the establishment of Selectfluor, the next frontier was controlling the stereochemistry of the C–F bond. In 2000, the groups of Shibata and Cahard independently achieved a monumental breakthrough by combining Selectfluor with cinchona alkaloids[6].

Through a fluorine-transfer mechanism, the achiral Selectfluor transfers its electrophilic fluorine to the quinuclidine nitrogen of the chiral cinchona alkaloid, generating a highly reactive, chiral N-fluoroammonium intermediate in situ. This intermediate then delivers the fluorine atom to a prochiral enolate face with high enantioselectivity.

Catalytic cycle for enantioselective fluorination using cinchona alkaloids.

References

-

Banks, R. E., Mohialdin-Khaffaf, S. N., Lal, G. S., Sharif, I., & Syvret, R. G. (1992). "1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel family of electrophilic fluorinating agents." Journal of the Chemical Society, Chemical Communications, (8), 595-596. URL:[Link]

-

Banks, R. E., Lawrence, N. J., & Popplewell, A. L. (1996).

-dicarbonyl compounds with the selectfluor reagent F-TEDA-BF4 {1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)}." Journal of the Chemical Society, Perkin Transactions 1, (16), 2069-2076. URL:[Link] -

Nyffeler, P. T., Durón, S. G., Burkart, M. D., Vincent, S. P., & Wong, C. H. (2004). "Selectfluor: mechanistic insight and applications." Angewandte Chemie International Edition, 44(2), 192-212. URL:[Link]

-

Charpentier, J., Früh, N., & Togni, A. (2015). "Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions." Chemical Reviews, 115(2), 650-682. URL:[Link]

Sources

- 1. F-TEDA-BF4 [chemeurope.com]

- 2. SelectFluor - Enamine [enamine.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. REF Case study search [impact.ref.ac.uk]

- 5. Efficient electrophilic fluorination of β-dicarbonyl compounds with the selectfluor reagent F-TEDA-BF4{1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)} - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Ammonium Pentafluoropropionate (APFP) as a Volatile Ion-Pairing Agent in LC-MS

This Application Note is designed for researchers in pharmaceutical analysis, metabolomics, and proteomics who require enhanced retention of basic analytes without the severe signal suppression associated with Trifluoroacetic Acid (TFA).

Technical Guide & Standard Operating Procedures

Executive Summary

Ammonium Pentafluoropropionate (APFP) represents a critical "middle ground" in the hierarchy of volatile ion-pairing (IP) reagents for Liquid Chromatography-Mass Spectrometry (LC-MS). While Formic Acid (FA) often fails to retain polar basic compounds and Trifluoroacetic Acid (TFA) severely suppresses electrospray ionization (ESI) signals, APFP offers increased hydrophobicity for retention with significantly improved MS compatibility.

This guide details the preparation, mechanism, and application of APFP, specifically focusing on its in situ generation from Pentafluoropropionic Acid (PFPA) and Ammonium Hydroxide, providing a buffered, volatile mobile phase system suitable for basic drugs, peptides, and hydrophilic metabolites.

Key Advantages

-

Enhanced Retention: The perfluorinated propyl chain (

) provides stronger hydrophobic interaction than formate/acetate, increasing retention of polar bases on C18 columns. -

MS Compatibility: Lower surface tension and higher volatility than Heptafluorobutyric Acid (HFBA), resulting in 2–5x higher signal intensity compared to TFA/HFBA.

-

pH Flexibility: Unlike pure PFPA (pH ~2), the ammonium salt (APFP) allows operation at pH 3.0–4.5, improving peak shape for ionizable compounds sensitive to highly acidic conditions.

Mechanism of Action

The separation mechanism relies on Dynamic Ion-Pairing Chromatography (IPC) . APFP functions as an anionic counter-ion that associates with positively charged analytes (protonated amines or peptides).

-

Electrostatic Interaction: The carboxylate anion (

) pairs with the cationic analyte ( -

Hydrophobic Adsorption: The fluorinated tail (

) adsorbs onto the hydrophobic C18 stationary phase. -

Result: The analyte is effectively "anchored" to the stationary phase, increasing the capacity factor (

).

Visualization: Ion-Pairing Equilibrium

Figure 1: Mechanism of APFP-mediated retention.[1] The neutral ion pair increases retention on C18, but dissociates readily in the MS source due to volatility.

Experimental Protocols

Safety & Environmental Warning (PFAS)

CRITICAL: Pentafluoropropionic acid and its salts are Per- and Polyfluoroalkyl Substances (PFAS).

-

Handling: Use nitrile gloves and work in a fume hood. Corrosive.

-

Disposal: Do NOT dispose of down the drain. Collect all waste in dedicated "Fluorinated Organic Waste" containers according to local environmental regulations (e.g., EPA/REACH).

Protocol 1: Preparation of 10 mM Ammonium Pentafluoropropionate (pH 3.5)

Commercial "Ammonium Pentafluoropropionate" salt is rarely available in high-purity LC-MS grades. The standard practice is in situ preparation using high-purity acid and base.

Reagents:

-

Pentafluoropropionic Acid (PFPA), LC-MS Grade (≥99%).

-

Ammonium Hydroxide (

), 25-28% solution, LC-MS Grade. -

Water, LC-MS Grade (Milli-Q).

-

Acetonitrile (ACN), LC-MS Grade.

Procedure (Mobile Phase A: Aqueous):

-

Calculate: For 1 Liter of 10 mM APFP, you need 10 mmoles of PFPA.

-

Dissolve: Add 1.05 mL (1.64 g) of PFPA to 950 mL of LC-MS grade water.

-

Note: The pH will be highly acidic (~pH 2.0).

-

-

Buffer: While stirring, add Ammonium Hydroxide dropwise. Monitor pH with a calibrated meter.

-

Target pH: 3.5 ± 0.1 . (This typically requires ~0.6–0.8 mL of 25%

).

-

-

Volume Adjustment: Transfer to a volumetric flask and dilute to 1000 mL with water.

-

Degas: Sonicate for 5 minutes or use inline degassing.

Procedure (Mobile Phase B: Organic):

-

Prepare 95% Acetonitrile / 5% Water.

-

Add 1.05 mL of PFPA per Liter.

-

Do NOT adjust pH of the organic phase with Ammonium Hydroxide (solubility issues can cause precipitation). The buffer capacity of Phase A is sufficient.

Protocol 2: System Passivation & Equilibration

Fluorinated compounds stick tenaciously to stainless steel and PEEK tubing.

-

Passivation: Flush the system with 50:50 ACN:Water + 0.1% PFPA for 30 minutes (divert flow to waste, not MS) to saturate active sites.

-

Equilibration: Run the starting gradient conditions for at least 20 column volumes before the first injection.

-

Blank Runs: Inject 2-3 solvent blanks to ensure no "ghost peaks" from the ion-pairing agent background.

Method Development Strategy

Use this decision matrix to determine when to deploy APFP.

Figure 2: Decision tree for selecting ion-pairing agents based on retention and sensitivity needs.

Gradient Recommendations

-

Column: C18 (End-capped) or C8. Pore size 100Å (small molecules) or 300Å (peptides).

-

Flow Rate: 0.2 – 0.4 mL/min (Standard analytical).

-

Gradient:

-

0 min: 5% B

-

1 min: 5% B

-

10 min: 60% B

-

12 min: 95% B

-

15 min: 95% B

-

15.1 min: 5% B

-

20 min: 5% B (Re-equilibration is critical for IP agents).

-

Performance Comparison Data

The following table illustrates the trade-off between retention and signal intensity for a model basic peptide (e.g., Angiotensin II) on a C18 column.

| Ion-Pairing Agent | Concentration | Retention Factor ( | Relative MS Signal Intensity (%) | Volatility |

| Formic Acid (FA) | 0.1% (~26 mM) | 1.2 (Poor) | 100% (Reference) | High |

| Ammonium Acetate | 10 mM | 1.5 | 90% | High |

| APFP (This Protocol) | 10 mM | 4.8 (Good) | 65 - 75% | Medium |

| TFA | 0.1% (~13 mM) | 5.5 | 15 - 25% | Medium |

| HFBA | 5 mM | 8.2 (Strong) | < 10% | Low |

Data synthesized from comparative studies on basic peptides and amines [1, 3].

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Drifting Retention Times | Column not fully equilibrated with IP agent. | Increase re-equilibration time. IP agents modify the stationary phase surface; equilibrium takes longer than simple buffers. |

| High Background Noise | Impure PFPA reagent. | Use only "LC-MS Grade" reagents. Avoid glass bottles for long-term storage of fluorinated acids (leaches sodium). |

| Signal Suppression | Concentration of APFP too high. | Reduce APFP to 5 mM. Sensitivity is often inversely proportional to IP concentration. |

| Adduct Formation | Ammonium adducts | This is expected with Ammonium salts.[4] Adjust MS source declustering potential to favor |

References

-

Apffel, A., et al. (1995). Enhanced sensitivity for peptide mapping with electrospray liquid chromatography-mass spectrometry in the presence of signal suppression due to trifluoroacetic acid-containing mobile phases. Journal of Chromatography A.

-

Gilar, M., et al. (2022). Effect of ion-pairing reagent hydrophobicity on liquid chromatography and mass spectrometry analysis of oligonucleotides. Journal of Chromatography A.

- Schriemer, D. C., & Li, L. (1997). Mass Spectrometry-Based Proteomics: Ion-Pairing Agents.

-

Sigma-Aldrich. LC-MS Mobile Phase Additives Guide. (Reference for pKa and properties of PFPA).

-

Waters Corporation. The Role of Counter-Ions in Peptides—An Overview. Application Note.

Disclaimer: This protocol involves the use of hazardous chemicals. Always consult the Safety Data Sheet (SDS) before handling Pentafluoropropionic acid or Ammonium Hydroxide.

Sources

- 1. Pentafluoropropionic acid | C2F5COOH | CID 62356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. Table 1, Physical and Chemical Properties of PFPrA - ORD Human Health Toxicity Value for Perfluoropropanoic Acid (CASRN 422-64-0|DTXSID8059970) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. deckers.com [deckers.com]

Optimizing LC-MS Mobile Phases with Ammonium Pentafluoropropionate: A Guide for Enhanced Analyte Retention and Sensitivity

Introduction: The Role of Ion-Pairing in High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS)

In the realm of analytical chemistry, particularly within drug development and proteomics, achieving optimal separation and sensitive detection of analytes is paramount. Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (LC-MS) stands as a cornerstone technique. However, the analysis of highly polar or basic compounds often presents a significant challenge due to poor retention on conventional C18 columns.[1] This is where ion-pairing agents become indispensable tools. These reagents are added to the mobile phase to form neutral complexes with charged analytes, thereby increasing their hydrophobicity and enhancing their interaction with the stationary phase.[1][2]

Among the various ion-pairing agents, perfluorinated carboxylic acids have gained considerable attention. While trifluoroacetic acid (TFA) has been a traditional choice for improving chromatographic peak shape, its strong ion-suppressive effects in the mass spectrometer's electrospray ionization (ESI) source significantly diminish sensitivity.[3][4] This has led to the exploration of alternative reagents that can provide a balance between chromatographic performance and MS compatibility. Ammonium pentafluoropropionate (APFP) has emerged as a promising candidate, offering improved retention for basic peptides and other charged molecules without the pronounced signal suppression associated with TFA.[1] This application note provides a comprehensive guide for researchers and scientists on the principles, protocols, and best practices for utilizing APFP in LC-MS mobile phase optimization.

The Mechanism of Action: How Ammonium Pentafluoropropionate Enhances LC-MS Performance

The efficacy of APFP as an ion-pairing reagent stems from the properties of the pentafluoropropionate (PFP) anion. In an acidic mobile phase, basic analytes, such as peptides containing arginine, lysine, and histidine residues, exist in a protonated, positively charged state.[1] The negatively charged PFP anions then associate with these positively charged analytes to form a neutral ion pair. This charge neutralization significantly increases the overall hydrophobicity of the analyte, leading to several key benefits:

-

Enhanced Retention: The increased hydrophobicity of the ion pair promotes stronger interaction with the nonpolar stationary phase (e.g., C18), resulting in longer retention times and better separation from unretained or weakly retained matrix components.[1]

-

Improved Peak Shape: By minimizing secondary ionic interactions between the basic analytes and residual silanol groups on the silica-based stationary phase, APFP helps to produce sharper, more symmetrical peaks.

-

Reduced Charge State: The formation of ion pairs can reduce the overall charge state of multiply charged analytes like peptides. This concentrates the ion signal into fewer, higher m/z species, which can lead to improved sensitivity in the mass spectrometer.[1]

-

Increased Ionization Efficiency: The increased concentration of organic solvent required to elute the more hydrophobic ion pairs can enhance the desolvation process in the ESI source, contributing to better ionization efficiency and more intense analyte signals.[1]

Compared to TFA, the PFP anion exhibits a reduced tendency to cause ion suppression in the ESI source, making it a more MS-friendly option.[1]

Visualizing the Process: The Ion-Pairing Mechanism with APFP

Caption: The ion-pairing mechanism of APFP in RP-HPLC.

Protocols for Mobile Phase Optimization with Ammonium Pentafluoropropionate

The successful implementation of APFP in your LC-MS workflow requires careful consideration of its preparation and the optimization of its concentration.

Protocol 1: Preparation of APFP Stock Solution

Objective: To prepare a concentrated stock solution of APFP for easy addition to mobile phases.

Materials:

-

Ammonium pentafluoropropionate (APFP), high purity (≥98%)

-

LC-MS grade water

-

LC-MS grade acetonitrile (ACN) or methanol (MeOH)

-

Calibrated pH meter

-

Volumetric flasks and pipettes

-

0.22 µm syringe filters

Procedure:

-

Calculate the required mass of APFP: To prepare a 1 M stock solution, weigh out the appropriate amount of APFP.

-

Dissolution: Dissolve the weighed APFP in a minimal amount of LC-MS grade water in a volumetric flask.

-

Volume Adjustment: Once fully dissolved, bring the solution to the final volume with LC-MS grade water.

-

Filtration: Filter the stock solution through a 0.22 µm syringe filter to remove any particulates.

-

Storage: Store the stock solution in a clean, well-sealed container at 4°C. The solution is typically stable for several weeks.

Protocol 2: Mobile Phase Preparation and Optimization

Objective: To prepare and optimize the concentration of APFP in the aqueous and organic mobile phases for optimal chromatographic performance.

Materials:

-

APFP stock solution (from Protocol 1)

-

LC-MS grade water

-

LC-MS grade ACN or MeOH

-

Formic acid (FA) or acetic acid (AA), LC-MS grade

-

Graduated cylinders and beakers

Procedure:

-

Initial Mobile Phase Preparation:

-

Mobile Phase A (Aqueous): To LC-MS grade water, add the desired concentration of APFP from the stock solution. A typical starting concentration is 5-10 mM. Acidify the mobile phase with a volatile acid like formic acid (typically 0.1%) to ensure the analytes are protonated.[5][6]

-

Mobile Phase B (Organic): Prepare the organic mobile phase (e.g., 95% ACN or MeOH in water) with the same concentration of APFP and acid as Mobile Phase A to maintain consistent ion-pairing throughout the gradient.

-

-

System Equilibration: Thoroughly flush the LC system with the new mobile phases to ensure the column is fully equilibrated with the ion-pairing reagent. This may take longer than with standard mobile phases.

-

Optimization of APFP Concentration:

-

Inject a standard mixture of your analytes of interest.

-

Systematically vary the concentration of APFP in the mobile phase (e.g., in increments of 2-5 mM) and evaluate the impact on retention time, peak shape, and signal intensity.

-

The optimal concentration will provide a balance between achieving sufficient retention and avoiding excessive signal suppression.

-

Data Presentation: Expected Performance Improvements

The use of APFP can lead to significant improvements in chromatographic performance, as illustrated in the following hypothetical data table.

| Analyte | Mobile Phase Additive | Retention Time (min) | Peak Asymmetry | MS Signal Intensity (counts) |

| Basic Peptide A | 0.1% Formic Acid | 2.5 | 1.8 | 1.2 x 10^5 |

| Basic Peptide A | 10 mM APFP + 0.1% FA | 8.2 | 1.1 | 5.8 x 10^5 |

| Basic Peptide B | 0.1% Formic Acid | 3.1 | 2.1 | 9.5 x 10^4 |

| Basic Peptide B | 10 mM APFP + 0.1% FA | 9.5 | 1.2 | 4.7 x 10^5 |

Table 1: Hypothetical comparison of chromatographic and MS performance for two basic peptides with and without APFP as a mobile phase additive.

Experimental Workflow for APFP Optimization

Caption: A streamlined workflow for optimizing APFP concentration in an LC-MS method.

Considerations and Best Practices

-

Purity of Reagents: Always use high-purity APFP and LC-MS grade solvents to minimize background noise and potential interferences.[7]

-

System Dedication: Perfluorinated compounds can be persistent in LC systems. If possible, dedicate an LC system for methods using these types of ion-pairing reagents to avoid cross-contamination.

-

Column Equilibration: Allow for extended equilibration times when switching to or from mobile phases containing APFP to ensure reproducible retention times.

-

MS Source Cleaning: Regularly clean the mass spectrometer's ion source, as the accumulation of non-volatile components can lead to a gradual decrease in sensitivity.

-

Alternative Ion-Pairing Reagents: For certain applications, other ion-pairing reagents such as difluoroacetic acid (DFA) or heptafluorobutyric acid (HFBA) may offer different selectivity or performance characteristics.[1]

Conclusion

Ammonium pentafluoropropionate is a valuable tool in the analytical scientist's arsenal for tackling the challenges of analyzing basic and polar compounds by LC-MS. By understanding the underlying ion-pairing mechanism and following systematic optimization protocols, researchers can significantly enhance chromatographic retention, improve peak shapes, and achieve greater sensitivity in their analyses. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of APFP in a wide range of applications, from peptide mapping in biopharmaceutical development to the analysis of small molecule drugs in complex biological matrices.

References

- Platform Ion Pairing RPLC Method for Oligonucleotides Using High Throughput 20 mm Length Columns. (n.d.).

- BIOCLASS Mobile Phase Additive Selection for LC-MS. (n.d.). HALO Columns.

- Mobile Phase Additives for Peptide Characterization. (2019, October 2).

- Loo, R. R. O., Udseth, H. R., & Smith, R. D. (2017). Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents. Journal of the American Society for Mass Spectrometry, 29(2), 209-220.

- Use of ion chromatography-electrospray mass spectrometry for the determination of ionic compounds in agricultural chemicals. (2000, July 7).

- Reversed phase ion-pairing HPLC-ICP-MS for analysis of organophosphorus chemical warfare agent degradation products. (n.d.).

- Trifluoroacetic acid (TFA) or formic acid in solid phase extraction prior to ESI-LC-MS analysis? (2015, February 26).

- LC-MS Analysis of Synthetic Oligonucleotides. (n.d.).

- Peptide Mapping and Small Protein Separations with Charged Surface Hybrid (CSH) C18 and TFA-Free Mobile Phases. (n.d.).

- ion-pair agents+mass spec. (2008, March 6).

- Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization. (2023, September 29). Journal of the American Society for Mass Spectrometry.

- RP-MS analysis of therapeutic oligonucleotides without the use of ion pair reagents. (n.d.). YMC.

- Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. (2025, October 29). Anapharm Bioanalytics.

- Mobile phases comp

- Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlor

- LC-MS Analysis of Synthetic Oligonucleotides. (n.d.).

- Innovative mass spec method may improve oligonucleotide therapeutic analysis. (2024, August 21). European Pharmaceutical Review.

- Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids. (n.d.). Sigma-Aldrich.

- HPLC solvents and mobile phase additives. (n.d.). Swansea University.

- Multi-steroid profiling by uPLC-MS/MS with post-column infusion of ammonium fluoride. (2022, March 9). The Journal of Steroid Biochemistry and Molecular Biology, 219, 106085.

- Ammonium Fluoride as Suitable Additive for HILIC-Based LC-HRMS Metabolomics. (2019, November 27). Metabolites, 9(12), 285.

- Effect of ammonium fluoride as a mobile phase additive on quantitativity of fatty acids in electrospray ionization–liquid chromatography–tandem mass spectrometry. (2025, December 3).

- Comparison between ammonium formate and ammonium fluoride in the analysis of stratum corneum lipids by reversed phase chromatography coupled with high resolution mass spectrometry. (2024, January 2). Scientific Reports, 14(1), 183.

- Solvents and Caveats for LC-MS. (n.d.).

- Effect of ammonium fluoride as a mobile phase additive on quantitativity of fatty acids in electrospray ionization-liquid chromatography-tandem mass spectrometry. (2025, August 18).

- Offline Pentafluorophenyl (PFP)-RP prefractionation as an alternative to high-pH RP for comprehensive LC-MS/MS proteomics and phosphoproteomics. (2017, May 29). Journal of Proteome Research, 16(7), 2456-2466.

- Multi-steroid profiling by UHPLC-MS/MS with post-column infusion of ammonium fluoride. (2022, October 15).

- Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. (n.d.). Current Protocols in Protein Science.

- How Does Ammonium Fluoride Affect HPLC and LCMS Data if using Aqueous Normal Phase ANP Methods. (n.d.). MTC USA.

- Oligonucleotide Analysis with Ion-Pairing-Free Reversed Phase Method and TOF LC/MS. (2024, December 20). Agilent.

- Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. (n.d.). MilliporeSigma.

- Not (Only) Reversed-Phase LC–MS: Alternative LC–MS Approaches. (2020, September 30).

- Solvents and Cave

- Ammonium Fluoride as Suitable Additive for HILIC-Based LC-HRMS Metabolomics. (2019, November 23). Metabolites, 9(12), 285.

- LC-MS analysis for the assessment of higher order structures of proteins. (2020, April 28). European Pharmaceutical Review.

- Application of Ionic Liquids in High Performance Reversed-Phase Chromatography. (2009, June 4). Molecules, 14(6), 2091-2111.

- LC-MS & UHPLC-MS solvents. (n.d.). Scharlab.

- Mass Spectrometry in Peptide and Protein Analysis. (n.d.). Mabion.

- Rules for LC Solvents. (2024, October 11). University of Missouri.

- An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. (2025, April 23). IOSR Journal of Pharmacy.

- Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. (2017, March 16). LCGC Europe.

- Making LC Methods MS Friendly. (2013, October 8). Agilent.

- Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization. (2023, September 29). Journal of the American Society for Mass Spectrometry.

Sources

- 1. Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges [anapharmbioanalytics.com]

- 2. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 3. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. cheminent.fi [cheminent.fi]

The Researcher's Guide to Mobile Phase Additives in Proteomics: A Comparative Analysis

In the pursuit of comprehensive proteome characterization, the selection of mobile phase additives in liquid chromatography-mass spectrometry (LC-MS) is a critical determinant of success. This guide provides an in-depth technical overview of commonly used mobile phase additives, moving beyond a singular focus to a comparative analysis that empowers researchers to make informed decisions for their specific applications. While the initial inquiry centered on ammonium pentafluoropropionate, the broader landscape of fluorinated and non-fluorinated additives offers a rich palette of tools for optimizing peptide and protein analysis. This document will delve into the mechanisms, applications, and protocols for trifluoroacetic acid (TFA), formic acid (FA), difluoroacetic acid (DFA), and various ammonium salts, providing a framework for enhancing chromatographic resolution, ionization efficiency, and overall data quality in proteomics and peptide analysis.

The Critical Role of Mobile Phase Additives in LC-MS

In reversed-phase liquid chromatography (RP-LC) coupled to mass spectrometry, mobile phase additives serve several crucial functions. They control the pH of the mobile phase, which influences the charge state of peptides and stationary phase silanols. Additives also act as ion-pairing agents, interacting with analytes to modify their retention and improve peak shape.[1] Critically, for LC-MS applications, these additives must be volatile to ensure compatibility with the high vacuum of the mass spectrometer.[2][3] The ideal additive strikes a delicate balance: providing excellent chromatographic separation without suppressing the ionization of peptides in the MS source.[4]

A Comparative Overview of Key Mobile Phase Additives

The choice of mobile phase additive represents a trade-off between chromatographic performance and MS sensitivity. This section provides a comparative analysis of the most widely used additives.

Trifluoroacetic Acid (TFA): The High-Resolution Workhorse

TFA has long been the gold standard for RP-LC of peptides, particularly for applications involving UV detection.[1] Its strength as an ion-pairing agent leads to sharp, symmetrical peaks and excellent resolution.[5] However, its significant drawback is the pronounced ion suppression it causes in electrospray ionization (ESI)-MS, which can dramatically reduce the signal intensity of peptides and limit the detection of low-abundance species.[1][4]

Formic Acid (FA): The MS-Friendly Standard

Formic acid is the most common mobile phase additive for LC-MS-based proteomics.[1][3] It provides good ionization efficiency and is highly volatile, making it well-suited for MS detection.[2] While it is a weaker ion-pairing agent than TFA, which can sometimes lead to broader peaks and reduced resolution, its minimal ion suppression makes it the preferred choice for maximizing the number of peptide and protein identifications.[3][5]

Difluoroacetic Acid (DFA): A Compromise for Enhanced Performance

DFA has emerged as a compelling alternative to both TFA and FA, offering a balance between their respective strengths.[1] It is a stronger ion-pairing agent than FA, resulting in improved peak shape and resolution, yet it causes significantly less ion suppression than TFA.[4][5] This makes DFA a valuable tool for applications where both good chromatography and high MS sensitivity are paramount.[1]

Ammonium Salts: Enhancing Ionization and Modifying Selectivity

Ammonium salts, such as ammonium formate and ammonium acetate, are often used in conjunction with their corresponding acids to create buffered mobile phases.[6][7] The addition of the ammonium ion can increase the ionic strength of the mobile phase, which can improve peak shape, especially for basic peptides.[7] Furthermore, certain ammonium salts, like ammonium fluoride, have been shown to enhance the ion abundance for specific classes of biomolecules.[8][9][10][11]

Data Summary: Comparison of Mobile Phase Additives

| Feature | Trifluoroacetic Acid (TFA) | Formic Acid (FA) | Difluoroacetic Acid (DFA) | Ammonium Salts (e.g., Formate) |

| Ion-Pairing Strength | Very Strong[2] | Weak[3] | Strong[2] | Variable (used with acids) |

| Chromatographic Resolution | Excellent[5] | Moderate[5] | Good to Excellent[5] | Can improve peak shape[7] |

| MS Signal Intensity | Significant Suppression[1][4] | High[1] | Moderate (less than TFA)[4] | Can enhance signal[8][11] |

| Primary Application | LC with UV detection[1] | LC-MS/MS Proteomics[1] | LC-MS where resolution is key[1] | Specialized LC-MS applications |

| Volatility | High | High[2] | High | High |

Application Notes and Protocols

This section provides detailed protocols for the use of these mobile phase additives in a standard bottom-up proteomics workflow.

Experimental Workflow Overview

A typical bottom-up proteomics experiment involves protein extraction, reduction, alkylation, and enzymatic digestion, followed by LC-MS/MS analysis of the resulting peptides.[12][13][14] The choice of mobile phase additive is critical during the LC-MS/MS stage.

Caption: A generalized workflow for bottom-up proteomics experiments.

Protocol: Mobile Phase Preparation for Peptide Analysis

Objective: To prepare mobile phases containing different additives for the separation of tryptic peptides by RP-LC-MS.

Materials:

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

Formic acid (FA), Optima™ LC/MS Grade[15]

-

Trifluoroacetic acid (TFA), sequencing grade[16]

-

Difluoroacetic acid (DFA), high purity

-

Ammonium formate, MS grade

-

Sterile, filtered pipette tips and containers[17]

Procedure:

Mobile Phase A (Aqueous):

-

For 0.1% Formic Acid: Add 1 mL of formic acid to 999 mL of HPLC-grade water. Mix thoroughly.

-

For 0.1% Trifluoroacetic Acid: Add 1 mL of trifluoroacetic acid to 999 mL of HPLC-grade water. Mix thoroughly.

-

For 0.1% Difluoroacetic Acid: Add 1 mL of difluoroacetic acid to 999 mL of HPLC-grade water. Mix thoroughly.

-

For 10 mM Ammonium Formate, pH 3.5: Dissolve 0.63 g of ammonium formate in approximately 950 mL of HPLC-grade water. Adjust the pH to 3.5 with formic acid. Bring the final volume to 1 L with HPLC-grade water.[6]

Mobile Phase B (Organic):

-

Prepare the corresponding mobile phase B by adding the same concentration of the chosen additive to HPLC-grade acetonitrile. For example, for a 0.1% formic acid system, add 1 mL of formic acid to 999 mL of acetonitrile.

Quality Control:

-

Always use high-purity solvents and additives to minimize background noise and ensure data quality.[1]

-

Prepare fresh mobile phases regularly and filter them to remove any particulate matter.

Protocol: LC-MS/MS Analysis of Tryptic Peptides

Objective: To analyze a complex peptide mixture using a standard LC-MS/MS method with different mobile phase additives.

Instrumentation:

-

A nano-flow or micro-flow liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

LC Method:

-

Column: C18 reversed-phase column suitable for peptide separations.

-

Gradient: A typical gradient for a 60-minute separation might be:

-

0-5 min: 2% Mobile Phase B

-

5-45 min: 2-35% Mobile Phase B

-

45-50 min: 35-80% Mobile Phase B

-

50-55 min: 80% Mobile Phase B

-

55-60 min: 80-2% Mobile Phase B (re-equilibration)

-

-

Flow Rate: Appropriate for the column diameter (e.g., 300 nL/min for a 75 µm ID column).

-

Injection Volume: 1-5 µL, depending on sample concentration.

MS Method:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA).

-

MS1 Scan Range: m/z 350-1500.

-

MS2 Fragmentation: Higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).

Caption: The relationship between chromatographic resolution and MS signal for different additives.

Conclusion and Future Perspectives

The selection of a mobile phase additive is a critical decision in the design of any proteomics experiment. While formic acid remains the default choice for most discovery proteomics applications due to its excellent MS compatibility, alternatives like difluoroacetic acid offer a promising compromise for achieving higher chromatographic resolution without significant ion suppression. Trifluoroacetic acid, despite its drawbacks in MS, remains a powerful tool for applications requiring the highest possible separation efficiency, such as peptide mapping with UV detection. The use of ammonium salts, either as buffers or as signal enhancers, provides an additional layer of flexibility for method development. As mass spectrometry instrumentation continues to improve in sensitivity and speed, the rational selection and optimization of mobile phase additives will remain a cornerstone of high-quality proteomics research.

References

- Investigation into reversed-phase chromatography peptide separation systems part V: Establishment of a screening strategy for development. (2022).

- BIOCLASS Mobile Phase Additive Selection for LC-MS - HALO Columns.

- Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid.

- Mobile Phase Additives for Peptide Characterization - Waters Blog. (2019).

- Offline Pentafluorophenyl (PFP)-RP prefractionation as an alternative to high-pH RP for comprehensive LC-MS/MS proteomics and phosphoproteomics - PMC. (2017).

- Perfluorooctanoic acid and ammonium perfluorooctanoate: volatile surfactants for proteome analysis? - PubMed. (2012).

- Exploring ammonium salt doping to enhance ion abundance for quantitative mass spectrometry imaging - PMC. (2025).

- Enhancement of Lipid Signals with Ammonium Fluoride in Negative Mode Nano-DESI.

- Affecting Reversed-Phase/MS Peptide Separations on High Performance Silica particles.

- Improving LC-MS Separations of Peptides with Difluoroacetic Acid Ion Pairing.

- A Comparative Guide to Mobile Phase Additives in Proteomics: Ammonium Trifluoroacetate vs. Formic Acid - Benchchem.

- Proteomics Sample Preparation for Affinity-Purification Mass Spectrometry | Protocols.io. (2025).

- How can I improve ionisation in an ion trap mass spectrometer? - ResearchGate. (2014).

- Bottom-Up Proteomics: Advancements in Sample Preparation - MDPI. (2023).

- The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests - PMC.

- Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization - ResearchGate. (2023).

- A Protocol Fast-Tracking Sample Preparation for Proteomics of Formalin Fixed Paraffin Embedded Tumor Tissues - PMC.

- Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC.

- Signal enhancement of lipids and glycans using ammonium fluoride for IR-MALDESI mass spectrometry imaging - PMC. (2025).

- Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - MDPI. (2021).

- FASP Protocol - University of Washington's Proteomics Resource.

- Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows - CDC Stacks.

- Mass Spectrometric Quantification of the Antimicrobial Peptide Pep19-2.5 with Stable Isotope Labeling and Acidic Hydrolysis - PMC.

- Multiplexed Mass Spectrometry of Individual Ions Improves Measurement of Proteoforms and Their Complexes - PMC.

- In Search of a Universal Method: A Comparative Survey of Bottom-Up Proteomics Sample Preparation Methods - PMC.

- Simple Digestion Protocol for Proteomics Sample Prep - Sigma-Aldrich.

Sources

- 1. waters.com [waters.com]

- 2. halocolumns.com [halocolumns.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. lcms.cz [lcms.cz]

- 5. lcms.cz [lcms.cz]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring ammonium salt doping to enhance ion abundance for quantitative mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. par.nsf.gov [par.nsf.gov]

- 10. researchgate.net [researchgate.net]

- 11. Signal enhancement of lipids and glycans using ammonium fluoride for IR-MALDESI mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]

- 14. stacks.cdc.gov [stacks.cdc.gov]

- 15. protocols.io [protocols.io]

- 16. A Protocol Fast-Tracking Sample Preparation for Proteomics of Formalin Fixed Paraffin Embedded Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. University of Washington's Proteomics Resource [proteomicsresource.washington.edu]

Application Note and Protocol for the Preparation of Polymer Electrolyte Films Utilizing Ammonium Pentafluoropropionate

Foreword: The Imperative for Advanced Polymer Electrolytes

The advancement of next-generation energy storage and electrochemical devices is intrinsically linked to the innovation in electrolyte materials. Solid polymer electrolytes (SPEs) and gel polymer electrolytes (GPEs) are at the forefront of this research, offering significant advantages over traditional liquid electrolytes, including enhanced safety, mechanical flexibility, and ease of fabrication.[1][2] The choice of the salt within the polymer matrix is a critical determinant of the electrolyte's performance, influencing ionic conductivity, electrochemical stability, and interfacial properties. While extensive research has been conducted on various lithium and ammonium salts, the exploration of novel, fluorinated ammonium salts remains a promising frontier.

This document provides a comprehensive guide to the preparation of polymer electrolyte films using a novel salt, Ammonium Pentafluoropropionate (APFP). Although direct literature on the application of APFP in polymer electrolytes is nascent, this protocol is built upon established principles of polymer chemistry and the well-documented behavior of analogous fluorinated ammonium salts and perfluorinated anions in polymer matrices.[3][4] The pentafluoropropionate anion, with its electron-withdrawing fluorine atoms, is hypothesized to offer high anodic stability and a weakly coordinating nature, potentially leading to enhanced cation mobility and overall ionic conductivity. This guide is intended for researchers and scientists in materials science, electrochemistry, and drug development who are exploring new materials for advanced electrochemical applications.

Scientific Rationale and Advantages of Ammonium Pentafluoropropionate

The incorporation of ammonium salts into a polymer host is a well-established strategy for creating proton-conducting or, more broadly, ion-conducting electrolytes.[1] The ammonium cation (NH₄⁺) can serve as a charge carrier, and its interaction with the polymer backbone and the counter-anion dictates the transport properties. The choice of the pentafluoropropionate anion (C₂F₅COO⁻) is deliberate and based on the following scientific principles:

-

Enhanced Electrochemical Stability: The high electronegativity of the fluorine atoms in the perfluorinated alkyl chain is expected to increase the oxidative stability of the anion. This can lead to a wider electrochemical stability window for the resulting electrolyte, which is crucial for high-voltage applications.[4][5]

-

Weakly Coordinating Nature: The delocalization of the negative charge across the carboxylate group and the electron-withdrawing effect of the C₂F₅ group should result in a weakly coordinating anion. This reduces the formation of strong ion pairs with the cation, thereby increasing the number of mobile charge carriers and enhancing ionic conductivity.

-

Improved Safety: The use of non-flammable or less flammable components is a key driver in electrolyte research. Fluorinated compounds often exhibit lower flammability compared to their non-fluorinated counterparts.

-

Plasticizing Effect: The incorporation of salts into a polymer matrix can disrupt the crystalline structure of the polymer, leading to a more amorphous phase.[6] This increased amorphousness enhances the segmental motion of the polymer chains, which in turn facilitates ion transport.

Materials and Equipment

Materials

| Material | Grade | Supplier (Example) | Purpose |

| Ammonium Pentafluoropropionate (C₂F₅COONH₄) | ≥98% Purity | Specialty Chemical Supplier | Ionic Salt / Charge Carrier |

| Poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP) | Average M~400,000 | Sigma-Aldrich | Polymer Host Matrix |

| Poly(ethylene glycol) (PEG) | Average M~600 | Sigma-Aldrich | Coordinating Polymer / Plasticizer |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | Solvent for Polymer and Salt |

| Acetone | ACS Reagent Grade | Fisher Scientific | Co-solvent / Cleaning |

Equipment

| Equipment | Specifications | Purpose |

| Magnetic Stirrer with Hotplate | Capable of maintaining 50-60 °C | Dissolution of polymer and salt |

| Glass Petri Dishes or Teflon Plate | Flat, clean surface | Substrate for film casting |

| Doctor Blade or Film Applicator | Adjustable gap height (e.g., 100-500 µm) | To ensure uniform film thickness |

| Vacuum Oven | Capable of maintaining 60-80 °C under vacuum | Solvent removal and film drying |

| Calipers or Micrometer | Precision of ±1 µm | Measurement of film thickness |

| Electrochemical Impedance Spectrometer (EIS) | Frequency range: 1 Hz to 1 MHz | Measurement of ionic conductivity |

| Cyclic Voltammetry (CV) Setup | Potentiostat/Galvanostat | Determination of electrochemical stability window |

Experimental Protocol: Solution Casting Method

The solution casting technique is a versatile and widely used method for preparing high-quality polymer electrolyte films with uniform thickness and excellent optical and mechanical properties.[7]

Workflow Diagram

Step-by-Step Protocol

-

Polymer Solution Preparation:

-

In a clean, dry glass vial, dissolve a specific weight percentage of PVDF-HFP and PEG in anhydrous DMF. A typical starting ratio could be 80:20 (w/w) for PVDF-HFP:PEG. The total polymer concentration in DMF should be around 10-15% (w/v).

-

Place the vial on a magnetic stirrer with a hotplate set to 50-60 °C. Stir until the polymers are completely dissolved, which may take several hours. The resulting solution should be clear and homogeneous.

-

-

Salt Solution Preparation:

-

In a separate vial, dissolve the desired amount of Ammonium Pentafluoropropionate in a small amount of anhydrous DMF. The concentration of the salt is a critical parameter to optimize. It is recommended to prepare a series of films with varying salt concentrations (e.g., 5, 10, 15, 20 wt% with respect to the total polymer weight).

-

-

Mixing:

-

Slowly add the salt solution to the polymer solution while continuously stirring. Continue stirring the mixture for at least 2-3 hours at 50-60 °C to ensure a uniform distribution of the salt within the polymer matrix.

-

-

Casting:

-

Place a clean, dry glass petri dish or a Teflon plate on a level surface.

-

Pour the homogeneous polymer-salt solution onto the substrate.

-

Use a doctor blade or film applicator with a set gap to cast a film of uniform thickness. The thickness can be controlled by adjusting the gap height.

-

-

Drying:

-

Initially, allow the cast film to dry at room temperature in a dust-free environment for a few hours to allow for slow evaporation of the solvent.

-

Transfer the petri dish to a vacuum oven. Dry the film at 60-80 °C under vacuum for at least 24 hours to ensure complete removal of the residual solvent. The absence of solvent is crucial for accurate electrochemical measurements.

-

-

Film Retrieval:

-

After drying, carefully peel the freestanding polymer electrolyte film from the substrate. The film should be flexible and translucent.

-

Measure the thickness of the film at several points using a micrometer to ensure uniformity.

-

Characterization of the Polymer Electrolyte Films

Ionic Conductivity

The ionic conductivity is a key performance metric for a polymer electrolyte. It is typically measured using Electrochemical Impedance Spectroscopy (EIS).

-

Procedure:

-

Cut a circular sample of the polymer electrolyte film.

-

Sandwich the film between two blocking electrodes (e.g., stainless steel or gold).

-

Place the assembly in a test cell.

-

Perform an EIS measurement over a frequency range of 1 Hz to 1 MHz with a small AC voltage amplitude (e.g., 10 mV).

-

The bulk resistance (Rb) of the electrolyte is determined from the intercept of the impedance spectrum with the real axis in the Nyquist plot.

-

The ionic conductivity (σ) is calculated using the following equation:

σ = L / (Rb * A)

where L is the thickness of the film and A is the area of the electrode.

-

Electrochemical Stability Window

The electrochemical stability window (ESW) determines the operating voltage range of the electrolyte. It is evaluated using Cyclic Voltammetry (CV) or Linear Sweep Voltammetry (LSV).

-

Procedure:

-

Assemble a cell with the polymer electrolyte film sandwiched between a working electrode (e.g., stainless steel) and a reference/counter electrode (e.g., lithium metal).

-

Perform a CV or LSV scan at a slow scan rate (e.g., 1 mV/s) from the open-circuit voltage to a high positive potential (for oxidation limit) and a low negative potential (for reduction limit).

-

The ESW is determined by the potentials at which a significant increase in current is observed, indicating the decomposition of the electrolyte.

-

Expected Outcomes and Data Interpretation

The introduction of Ammonium Pentafluoropropionate into the polymer matrix is expected to yield a flexible, freestanding film with good mechanical integrity. The ionic conductivity is anticipated to increase with increasing salt concentration up to an optimal point, after which it may decrease due to ion aggregation. A wider electrochemical stability window compared to electrolytes with non-fluorinated anions is also a key anticipated outcome.

| Parameter | Expected Trend with Increasing APFP Concentration | Rationale |